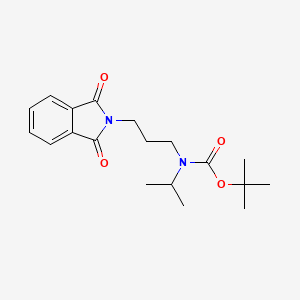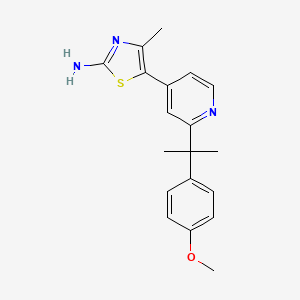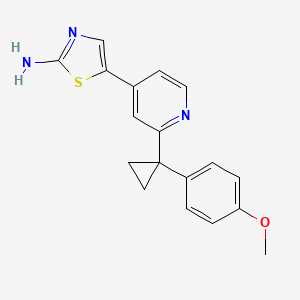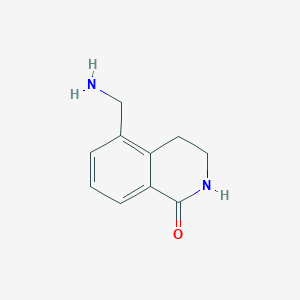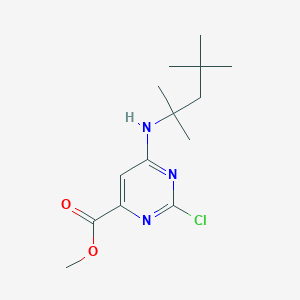![molecular formula C14H9ClN2O B1412456 (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone CAS No. 1634647-81-6](/img/structure/B1412456.png)
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
Vue d'ensemble
Description
“(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone” is a chemical compound with the molecular formula C14H9ClN2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a 6-chloroimidazo[1,2-a]pyridin-3-yl group attached to a phenyl group via a methanone linkage . The molecular weight is 256.69 .Physical And Chemical Properties Analysis
This compound is a light yellow to yellow powder or crystals . The molecular weight is 256.69 .Applications De Recherche Scientifique
Fluorescent Probing for pH Monitoring
6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone: has been utilized as a fluorescent probe for monitoring pH changes in biological systems . This compound exhibits high selectivity and sensitivity, with excellent reversibility and a rapid response time, making it ideal for real-time imaging of pH fluctuations in cells such as yeast .
Anticancer Activity via PI3Kα Inhibition
This compound has shown promise in cancer research as a PI3Kα inhibitor . The phosphatidylinositol 3-kinase (PI3K) signaling pathway plays a crucial role in cell growth and survival, and its aberrant expression is often linked to tumorigenesis and progression . By inhibiting PI3Kα, (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone can induce cell cycle arrest and apoptosis in cancer cells, offering a potential pathway for therapeutic intervention .
Bioimaging Applications
Due to its optical properties, this compound is also used in bioimaging. It can serve as a commercially available compound for fluorescent imaging, which is non-invasive, highly sensitive, and selective . This application is particularly valuable in medical chemistry and biochemistry for studying biological and pharmacological activities .
Detection of Metal Ions
The compound’s structure allows it to be used in the detection of various metal ions. It has been synthesized and used to detect ions such as Cu^2+ and Hg^2+ , due to its excellent optical properties . This makes it a valuable tool in environmental monitoring and industrial applications where metal ion detection is crucial.
Monitoring Pathophysiological Microenvironments
In medical research, (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone-based probes can be used for fluorescence imaging of pathophysiological microenvironments . This is essential for understanding disease mechanisms and developing targeted treatments.
Chemical Synthesis and Drug Development
The compound’s versatile chemical structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents. Its role in the development of new drugs, especially those targeting cancer and other diseases where the PI3K signaling pathway is involved, is of significant interest to researchers .
Safety and Hazards
Propriétés
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODRMNRMPLDFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



